A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Morpholinosulfonyl)phenylboronic acid
A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Morpholinosulfonyl)phenylboronic acid
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-(Morpholinosulfonyl)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to achieve an unambiguous structural assignment.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of substituents onto the phenyl ring, such as the 2-(morpholinosulfonyl) group, profoundly influences the molecule's steric and electronic properties. The electron-withdrawing nature of the sulfonamide group is expected to lower the pKa of the boronic acid, enhancing its affinity for diols at or near physiological pH.[1] This characteristic makes molecules like 2-(Morpholinosulfonyl)phenylboronic acid (CAS No. 957062-65-6) particularly interesting for applications in medicinal chemistry and chemical biology, for example, as β-lactamase inhibitors or as components of glucose-responsive drug delivery systems.[2][3][4]
Given its potential, unambiguous confirmation of its structure is paramount. This guide provides the analytical strategy to achieve that confirmation with a high degree of confidence.
Part 1: The Analytical Workflow: A Multi-Technique Approach
A singular analytical technique is rarely sufficient for complete structural elucidation. We advocate for a tiered, orthogonal approach where the strengths of one technique compensate for the limitations of another. Our workflow is designed to build a complete structural picture, from basic connectivity to three-dimensional arrangement in the solid state.
Caption: The integrated workflow for the structural elucidation of 2-(Morpholinosulfonyl)phenylboronic acid.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of structural elucidation in solution. A suite of NMR experiments provides detailed information about the chemical environment of magnetically active nuclei. For this molecule, ¹H, ¹³C, and ¹¹B NMR are indispensable.
¹¹B NMR: The Boron-Specific Probe
Expertise & Experience: The boron atom is the chemical heart of a boronic acid. ¹¹B NMR is exceptionally sensitive to the hybridization state of the boron atom.[5] A trigonal planar, sp²-hybridized boronic acid will have a characteristic chemical shift significantly different from a tetrahedral, sp³-hybridized boronate ester or borate anion.[6][7] This makes ¹¹B NMR the definitive tool for observing the boronic acid moiety directly and studying its interactions, such as diol binding.[8][9] The cyclic anhydride of a boronic acid, known as a boroxine, also has a distinct chemical shift, typically slightly downfield from the corresponding acid.
Expected Data: For 2-(Morpholinosulfonyl)phenylboronic acid in a non-coordinating solvent like DMSO-d₆, a single, relatively broad resonance is expected in the range of δ 28-33 ppm, characteristic of an sp²-hybridized arylboronic acid. Upon addition of a base (e.g., NaOD) or a diol at an appropriate pH, this signal will shift upfield to approximately δ 3-9 ppm, indicating a transition to an sp³-hybridized boronate species.[7]
¹H and ¹³C NMR: Mapping the Organic Scaffold
Expertise & Experience: While ¹¹B NMR confirms the key functional group, ¹H and ¹³C NMR are used to verify the structure of the organic framework. The substitution pattern on the phenyl ring is critical. For a 1,2-disubstituted (ortho) pattern, the aromatic region of the ¹H NMR spectrum will display a complex multiplet pattern due to the distinct chemical environments and coupling constants of the four adjacent protons. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning these proton and carbon signals.
Expected Data:
-
¹H NMR (in DMSO-d₆):
-
Aromatic region (δ 7.5-8.0 ppm): Complex multiplets corresponding to the four protons on the disubstituted phenyl ring.
-
Morpholine protons (δ ~3.6 ppm and ~2.9 ppm): Two distinct multiplets, integrating to 4 protons each, corresponding to the -O-CH₂- and -N-CH₂- groups, respectively.
-
Boronic acid protons (-B(OH)₂): A broad singlet, often exchangeable with D₂O, typically observed downfield.
-
-
¹³C NMR (in DMSO-d₆):
-
Aromatic carbons: Six distinct signals, with the carbon attached to the boron atom (ipso-carbon) being broad due to quadrupolar relaxation from the adjacent ¹¹B nucleus.
-
Morpholine carbons: Two signals corresponding to the -O-CH₂- and -N-CH₂- carbons.
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| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Purpose |
| ¹¹B | 1D ¹¹B NMR | 28 - 33 | Confirm sp² boronic acid |
| ¹H | 1D ¹H NMR | Aromatic: 7.5-8.0; Morpholine: ~2.9, ~3.6 | Verify substitution pattern and presence of morpholine |
| ¹³C | 1D ¹³C NMR | Aromatic: 120-140; Morpholine: ~45, ~65 | Map the carbon skeleton |
Part 3: Mass Spectrometry: Confirming Elemental Composition
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is essential for confirming the elemental formula. A key challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration in the gas phase to form cyclic trimers (boroxines).[10][11] This can complicate the spectrum and lead to misinterpretation.
Trustworthiness: To mitigate this, our protocol employs ESI in negative ion mode. This promotes the formation of the deprotonated molecule [M-H]⁻, which is less prone to cyclization and provides a clear signal for the parent ion.[12] Analyzing the isotopic pattern of the parent ion is also critical. Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), which results in a characteristic M and M-1 pattern, providing a built-in validation of the presence of a single boron atom.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% ammonium acetate.[13]
-
Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) to ensure high mass accuracy (< 5 ppm).
-
Ionization Mode: Set the instrument to negative ion mode ESI (-).
-
Data Acquisition: Infuse the sample and acquire the full scan mass spectrum.
-
Data Analysis:
-
Identify the base peak corresponding to the [M-H]⁻ ion. For C₁₀H₁₄BNO₅S, the expected monoisotopic mass is 271.0665. The calculated mass for [M-H]⁻ (C₁₀H₁₃BNO₅S⁻) is 270.0589.
-
Confirm the measured mass is within 5 ppm of the theoretical mass.
-
Examine the isotopic distribution to confirm the presence of boron and sulfur.
-
Caption: The molecular structure and expected high-resolution mass spectrometry ions for 2-(Morpholinosulfonyl)phenylboronic acid.
Part 4: Single Crystal X-Ray Crystallography: The Definitive Structure
Expertise & Experience: While NMR and MS provide definitive evidence for connectivity and composition, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[14][15] For sulfonamide-containing boronic acids, crystallography can confirm the geometry around the sulfur atom and reveal hydrogen bonding networks, which are crucial for understanding their behavior in biological systems.[2]
Trustworthiness: A high-quality crystal structure, refined to a low R-factor, is considered the gold standard for structural proof. The process is self-validating; the experimentally observed diffraction pattern must be explainable by the proposed atomic model.[16]
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution in a solvent system like ethanol/water or ethyl acetate/hexane is a common starting point.
-
Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data, typically using Mo Kα radiation or a synchrotron source.[17]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson analysis. Refine the atomic positions and thermal parameters against the experimental data.[18]
-
Structure Validation: The final model should have low crystallographic residuals (R1 < 0.05 for good quality data) and chemically reasonable bond lengths and angles. The resulting structure provides an unambiguous confirmation of the compound's identity.
Conclusion
The structural elucidation of 2-(Morpholinosulfonyl)phenylboronic acid requires a synergistic and logical application of modern analytical techniques. By integrating the solution-state insights from multinuclear NMR with the precise elemental composition from HRMS and the definitive solid-state structure from X-ray crystallography, researchers can be confident in the identity and purity of their material. This robust, multi-faceted approach ensures the scientific integrity required for advancing this promising compound in drug discovery and materials science applications.
References
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D. G. Hall, ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. (Weinheim, Germany: Wiley-VCH, 2011). [Link]
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Costello, C. E., & P. V. Vouros. "Mass Spectrometry of Boron-Containing Compounds." In The Encyclopedia of Mass Spectrometry, edited by M. L. Gross and R. M. Caprioli, vol. 4, pp. 288-300. Elsevier, 2005. [Link]
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Pace, J. L., & M. D. Smith. "¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." J. Org. Chem., 87(22), 15071–15076 (2022). [Link]
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Wrackmeyer, B. "¹¹B NMR Spectroscopy." Annual Reports on NMR Spectroscopy, 63, 1-55 (2008). [Link]
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Li, D., et al. "Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH." J. Chromatogr. B Analyt. Technol. Biomed. Life Sci., 863(1), 109-116 (2008). [Link]
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